molecular formula C14H8Br2O B8628976 2,6-dibromo-9-methylene-9H-xanthene

2,6-dibromo-9-methylene-9H-xanthene

Cat. No. B8628976
M. Wt: 352.02 g/mol
InChI Key: PPYIENVSGXOSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999967B2

Procedure details

Referring to Scheme 10, methylmagnesium iodide (14.12 mL, 3 M in Et2O, 42.4 mmol) was added to a stirred solution of 2,6-dibromo-9H-xanthen-9-one (7-2) (10 g, 28.2 mmol) in THF (30 mL) at 0° C. The reaction mixture was allowed to warm up to rt and stirred for 2 h. The reaction mixture was cooled to 0° C. and quenched with saturated NH4Cl solution (250 mL) and stirred for 30 min. The volatiles were removed in vacuo. The residue was taken up in CHCl3 (200 mL), and the organic layer was separated and the aqueous phase was extracted with CHCl3 (2×200 mL) and combined organics was dried over MgSO4, filtered and solvents removed in vacuo to crude product (9.46 g). The crude reaction was taken up in EtOAc (200 mL) and AcOH was added (20 mL) and the reaction mixture was stirred at room temperature for 3 hrs, the volatiles removed in vacuo and the residue was precipitated from isohexanes to give 2,6-dibromo-9-methylene-9H-xanthene (9-1) (6.43 g, 64.7% yield).
Quantity
14.12 mL
Type
reactant
Reaction Step One
Name
2,6-dibromo-9H-xanthen-9-one
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Mg]I.[Br:4][C:5]1[CH:18]=[CH:17][C:16]2[O:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([Br:19])[CH:13]=3)[C:8](=O)[C:7]=2[CH:6]=1.[CH3:21]C(O)=O>C1COCC1.CCOC(C)=O>[Br:4][C:5]1[CH:18]=[CH:17][C:16]2[O:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([Br:19])[CH:13]=3)[C:8](=[CH2:21])[C:7]=2[CH:6]=1

Inputs

Step One
Name
Quantity
14.12 mL
Type
reactant
Smiles
C[Mg]I
Step Two
Name
2,6-dibromo-9H-xanthen-9-one
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC=C(C=C3OC2C=C1)Br)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl solution (250 mL)
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with CHCl3 (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
combined organics was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvents removed in vacuo to crude product (9.46 g)
CUSTOM
Type
CUSTOM
Details
The crude reaction
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was precipitated from isohexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=2C(C3=CC=C(C=C3OC2C=C1)Br)=C
Measurements
Type Value Analysis
AMOUNT: MASS 6.43 g
YIELD: PERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.